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Compound of Interest

Compound Name: 2-Amino-5-nitrophenol

Cat. No.: B090527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-nitrophenol is a valuable intermediate in the synthesis of a wide range of organic

compounds, including dyes, pigments, and pharmaceuticals. The efficiency, safety, and

scalability of its synthesis are critical considerations for its application in research and

development. This guide provides an objective comparison of three prominent synthesis routes

to 2-amino-5-nitrophenol, supported by experimental data and detailed protocols to aid in the

selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes
The selection of a synthetic route for 2-amino-5-nitrophenol is often a trade-off between yield,

purity, cost, and environmental impact. The following table summarizes the key quantitative

metrics for three common methods.
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Parameter
Route 1: From o-
Aminophenol &
Urea

Route 2: From 2-
Benzoxazolinone

Route 3: Partial
Reduction of 2,4-
Dinitrophenol

Starting Materials o-Aminophenol, Urea 2-Benzoxazolinone
2,4-Dinitrophenol,

Sodium Sulfide

Key Steps
Cyclocondensation,

Nitration, Hydrolysis
Nitration, Hydrolysis Selective Reduction

Overall Yield 73-80%[1][2]
~85% (mixture of

isomers)[3]

58-61% (for 2-amino-

4-nitrophenol isomer)

[4]

Purity of Final Product

High purity achievable

after recrystallization.

[5]

99.4% after stepwise

crystallization.[3]

Requires purification

by recrystallization.[4]

Reaction Time

Cyclocondensation:

1.5 h, Nitration: 2 h,

Hydrolysis: 2.5 h[1]

Not explicitly stated,

but is a multi-hour

process.

Not explicitly stated,

involves multiple

steps.

Key Reagents HNO₃, H₂SO₄, NaOH

HNO₃, H₂SO₄,

Dichloromethane,

Sodium Phosphate

Na₂S, NH₄Cl, Acetic

Acid

Advantages

Good yield, readily

available starting

materials, relatively

low cost.[1]

High yield of the

isomer mixture.[3]

Utilizes a common

and inexpensive

starting material.

Disadvantages
Multi-step process,

use of strong acids.

Formation of isomer

byproduct requires

separation.[3]

Lower yield of the

desired isomer,

potential for over-

reduction.

Experimental Protocols
The following are detailed experimental methodologies for the three compared synthesis

routes.
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Route 1: Synthesis from o-Aminophenol and Urea[1][2]
This method involves a three-step process: cyclocondensation to form 2-benzoxazolinone,

followed by nitration and subsequent alkaline hydrolysis.

Step 1: Cyclocondensation

In a reaction vessel, combine o-aminophenol and urea in a molar ratio of 1.00:1.05.

Heat the mixture to 115°C and maintain this temperature for 1.5 hours with constant stirring.

Upon completion, the resulting product is 2-benzoxazolinone.

Step 2: Nitration

Disperse the 2-benzoxazolinone from Step 1 in a mixture of nitric acid (HNO₃) and sulfuric

acid (H₂SO₄).

Maintain the reaction temperature at 40°C for 2 hours with vigorous stirring to yield 6-

nitrobenzoxazolone.

Step 3: Alkaline Hydrolysis

Subject the 6-nitrobenzoxazolone from Step 2 to alkaline hydrolysis.

Heat the reaction mixture to 105°C for 2.5 hours.

After cooling, the product, 2-amino-5-nitrophenol, can be isolated by filtration and purified

by recrystallization.

Route 2: Synthesis from 2-Benzoxazolinone[3]
This industrial-scale synthesis involves the direct nitration of 2-benzoxazolinone and

subsequent hydrolysis.

Step 1: Nitration of 2-Benzoxazolinone

In a suitable reactor, mix 135.1 kg of 99.3% pure 2-benzoxazolinone with 400 kg of

dichloromethane.
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Add 200 kg of 98% sulfuric acid and stir the mixture.

Introduce a 65% nitric acid solution at a controlled temperature of 35-45°C.

After the reaction is complete, allow the layers to separate. The dichloromethane layer

contains the nitrated intermediate.

Remove the dichloromethane by distillation to obtain the crude nitrated product.

Step 2: Hydrolysis

Mix the distillation residue from the previous step with 550 kg of water.

Adjust the pH of the system to 8 using a suitable base.

Heat the mixture to 100-105°C under a pressure of 0.15-0.25 MPa until the reaction reaches

completion.

Cool the reaction mixture to room temperature to precipitate the product.

Isolate the solid by filtration to obtain a mixture of 2-amino-5-nitrophenol and 2-amino-4-

nitrophenol.

The desired 2-amino-5-nitrophenol is then separated and purified by stepwise

crystallization from an ethanol-water system.

Route 3: Partial Reduction of 2,4-Dinitrophenol[4]
This procedure describes the synthesis of the isomer 2-amino-4-nitrophenol, which illustrates

the general methodology for selective reduction of a dinitrophenol. Achieving high selectivity for

the 5-nitro isomer is a key challenge with this approach.

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer,

place 300 g (1.63 moles) of 2,4-dinitrophenol and 2.5 liters of water.

Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of

concentrated aqueous ammonia (28%).
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Heat the mixture to 85°C.

Turn off the heat and allow the mixture to cool to 70°C.

Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute

intervals, maintaining the temperature between 80-85°C.

After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

Filter the hot reaction mixture through a preheated Büchner funnel.

Cool the filtrate overnight to crystallize the product.

Collect the crystals by filtration.

For purification, dissolve the crude product in boiling water, acidify with glacial acetic acid,

treat with activated carbon (Norit), filter hot, and cool to 20°C to obtain the purified 2-amino-

4-nitrophenol.

Synthesis Pathways Overview
The following diagram illustrates the relationship between the starting materials and the final

product for the discussed synthetic routes.

o-Aminophenol

2-Benzoxazolinone

Cyclocondensation

Urea

6-NitrobenzoxazoloneNitration

2,4-Dinitrophenol
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Partial Reduction
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Hydrolysis
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Click to download full resolution via product page

Caption: Synthesis pathways for 2-Amino-5-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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